Tert-butyl 2-amino-2-cyanoacetate is an organic compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a cyanoacetate moiety. Its molecular formula is , and it has a molecular weight of approximately 172.18 g/mol. The compound is typically a white to pale yellow solid, with a melting point ranging from 107 to 108 °C and a boiling point around 194.6 °C at standard atmospheric pressure .
The reactivity of tert-butyl 2-amino-2-cyanoacetate can be attributed to the presence of both the amino and cyano groups, which can participate in various chemical transformations. It can undergo nucleophilic substitutions and condensation reactions. For example, it can react with carbonyl compounds to form α-amino esters or participate in cyclization reactions to yield heterocyclic compounds.
Tert-butyl 2-amino-2-cyanoacetate exhibits potential biological activities, particularly as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been studied for their antimicrobial properties and potential applications in treating various diseases. The amino group can enhance interactions with biological targets, making it a valuable compound in medicinal chemistry.
The synthesis of tert-butyl 2-amino-2-cyanoacetate typically involves the reaction of tert-butyl bromoacetate with sodium cyanide in the presence of a solvent such as methanol or water. The process generally requires careful control of temperature and reaction time to achieve high yields. A typical method includes:
Tert-butyl 2-amino-2-cyanoacetate finds applications primarily in organic synthesis as an intermediate for producing various pharmaceuticals and agrochemicals. Its derivatives can be utilized in the development of biologically active compounds, including those with anti-inflammatory and antimicrobial properties.
Several compounds share structural similarities with tert-butyl 2-amino-2-cyanoacetate, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Tert-butyl cyanoacetate | 1116-98-9 | 0.96 |
Tert-butyl 2-aminoacetate | 6456-74-2 | 0.84 |
Tert-butyl 2-(methylamino)acetate | 136088-69-2 | 0.84 |
Di-tert-butyl 2,2'-azanediyldiacetate | 85916-13-8 | 0.84 |
Tert-butyl 2-(ethylamino)acetate | 172317-17-8 | 0.84 |
These compounds are notable for their similar functional groups but may differ in their biological activity or synthetic utility.
Tert-butyl 2-amino-2-cyanoacetate stands out due to its dual functionality as both an amino acid derivative and a cyano compound, allowing for diverse synthetic applications that are not as readily available in its analogs.